molecular formula C20H21ClN2O4S B502475 4-[2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide

4-[2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide

Cat. No.: B502475
M. Wt: 420.9g/mol
InChI Key: NNDFDKNKNIRXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a furan ring, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: 4-[2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is unique due to its combination of a chlorinated methoxyphenyl group, a furan ring, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H21ClN2O4S

Molecular Weight

420.9g/mol

IUPAC Name

4-[2-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H21ClN2O4S/c1-26-20-8-4-15(12-18(20)21)19-9-5-16(27-19)13-23-11-10-14-2-6-17(7-3-14)28(22,24)25/h2-9,12,23H,10-11,13H2,1H3,(H2,22,24,25)

InChI Key

NNDFDKNKNIRXSR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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